molecular formula C8H6ClNO4 B1590537 Methyl 3-chloro-2-nitrobenzoate CAS No. 42087-81-0

Methyl 3-chloro-2-nitrobenzoate

Cat. No. B1590537
CAS RN: 42087-81-0
M. Wt: 215.59 g/mol
InChI Key: VTWUVGLVDQXCJO-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-nitrobenzoate, also known as nitrochlorobenzoic acid methyl ester, is a common organic compound used in a variety of scientific research applications. It is a white solid with a melting point of 36-38°C and a boiling point of 115-117°C. It is soluble in water, alcohol, and ether, and insoluble in benzene. Methyl 3-chloro-2-nitrobenzoate is a chlorinated nitrobenzoic acid ester, and is often used as a reagent in organic synthesis.

Scientific Research Applications

  • Chemical Synthesis and Intermediate Applications :

    • Methyl 3-chloro-2-nitrobenzoate is used in the synthesis of various chemical compounds. For instance, it was utilized as a starting material in the synthesis of chlorantraniliprole, a prominent insecticide (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010). This process involved several steps, including esterification, reduction, chlorination, and aminolysis.
    • Additionally, it has been identified as a potential impurity in the drug substance Lenalidomide (Kishore Gaddam et al., 2020). This study developed and validated an HPLC method for detecting and quantifying this compound as an impurity.
  • Solubility and Physical Property Studies :

    • Research on the solubility of 2-methyl-3-nitrobenzoic acid in various solvents like alcohol, alkyl ether, and alkyl acetate has been conducted (Erin Hart et al., 2017). These studies are crucial for understanding its behavior in different chemical environments and for its application in synthesis processes.
  • Cytotoxic Properties :

    • A study on a silver(I) complex involving 5-chloro-2-nitrobenzoic acid revealed its high cytotoxic property to both normal and carcinoma cells (Nong Wang & Qi Shi, 2011). This kind of research is important for exploring potential therapeutic uses.
  • Environmental and Analytical Chemistry :

    • In the context of environmental chemistry, 3-methyl-4-nitrophenol, a typical hydrolysate of the pesticide fenitrothion, was studied for its transformation into chloro-5-hydroxy-2-nitrobenzoic acid (H. Takanashi et al., 2012). Such studies are significant for understanding the environmental impact and transformation of chemicals.
  • Green Chemistry Approaches :

    • Research on green chemistry approaches has led to the development of an environmental-friendly nitration process of methyl 3-methylbenzoate for synthesizing 5-methyl-2-nitrobenzoic acid (Wen-yi Mei et al., 2018). Such methodologies are crucial for sustainable chemical production.

properties

IUPAC Name

methyl 3-chloro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWUVGLVDQXCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479668
Record name METHYL 3-CHLORO-2-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-2-nitrobenzoate

CAS RN

42087-81-0
Record name METHYL 3-CHLORO-2-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 3-chloro-2-nitrobenzoic acid (3.15 g, 15.6 mmol) in methanol/acetonitrile (20 mL/20 mL) was dropwise added TMSCHN2 (2N in hexanes, 11.7 mL, and 23.4 mmol) at 0° C. under N2 over 10 min until the yellow color persist. The mixture was continued stirring for 20 min, followed by dropwise addition of HOAc until the yellow color disappeared to kill excessive TMSCHN2. Partial of the solvent was removed on rotary vacuum, the product came out solution as a light yellow solid, which was filtered and washed with Et2O (2×2 mL) to afford the expected product as a white solid (2.5 g, 74% yield); 1H NMR (400 MHz, CDCl3) δ ppm 3.91 (s, 3 H), 7.51 (t, J=8.06 Hz, 1 H), 7.70 (dd, J=8.06, 1.26 Hz, 1 H), 7.97 (dd, J=7.81, 1.26 Hz, 1 H); Mass spec. 216.02 (MH+), Calc. for C8H6ClNO4 215.00.
Quantity
3.15 g
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reactant
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11.7 mL
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0 (± 1) mol
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0 (± 1) mol
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reactant
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methanol acetonitrile
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
74%

Synthesis routes and methods II

Procedure details

A solution of 7.1 g (28.5 mmol) of tungstic acid, 4.9 g (48.5 mmol) of concentrated sulfuric acid, 35.6 g (190 mmol) of methyl 2-amino-3-chlorobenzoate, and 5.84 g (20 mmol) of myristyltrimethylammonium bromide in 74 ml of chlorobenzene was heated to 47° C., and 50 ml (570 mmol) of a 35% hydrogen peroxide solution was added dropwise over 10 hours. The pH value at this time was 0.3. After the completion of the dropwise addition, the mixture was stirred at 47° C. for 4 hours. After the disappearance of the methyl 2-amino-3-chlorobenzoate was confirmed by HPLC analysis (area percentage method), 243 g (2.06 mol) of chlorobenzene and 19 g (150 mmol) of a 25% aqueous sodium hydroxide solution were added. The pH value at this time was 7.5. The reaction liquid was separated at 75° C., and 91 g of the aqueous layer was removed. Then, the obtained organic layer was cooled to 60° C. or less. 5.2 g (61.9 mmol) of sodium hydrogen carbonate and 5.2 ml of water were added, and 25 ml (285 mmol) of a 35% hydrogen peroxide solution was added dropwise while the reaction temperature was adjusted to 60° C. or less. After the completion of the dropwise addition, the mixture was stirred at 60° C. for 2 hours, and the reaction was completed. The reaction liquid was separated at room temperature. The obtained organic layer was analyzed by HPLC by the absolute calibration method, and as a result, the yield was 70%.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
5.84 g
Type
catalyst
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One
Quantity
7.1 g
Type
catalyst
Reaction Step One
Quantity
243 g
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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5.2 g
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Quantity
5.2 mL
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A solution of 5.3 g (16.2 mmol) of sodium tungstate dihydrate and 3.2 g (32.3 mmol) of concentrated sulfuric acid in 53 ml of methanol was heated to 40° C., and a solution of 15 g (80.8 mmol) of methyl 2-amino-3-chlorobenzoate in 13 ml of methanol, and 33.0 ml (323 mmol) of a 30% hydrogen peroxide solution were simultaneously added dropwise over 10 hours. The pH value at this time was 0.5. After the completion of the dropwise addition, the mixture was stirred at 40° C. for 2 hours. After the disappearance of the methyl 2-amino-3-chlorobenzoate was confirmed by HPLC analysis (area percentage method), 30 ml of toluene and 8.3 ml (80.8 mmol) of a 30% hydrogen peroxide solution were added to the reaction liquid, and 19.9 g (88.9 mmol) of a 25% aqueous potassium hydroxide solution was further added dropwise so that the temperature was 30° C. or less. The mixture was stirred at room temperature for 12 hours, and the reaction was completed. After the completion of the reaction, the methanol was distilled off, and 58 ml of toluene was added for separation. The obtained organic phase was washed with 20 ml of water, and methyl 3-chloro-2-nitrobenzoate was obtained as a toluene solution. This solution was analyzed by HPLC by the absolute calibration method, and as a result, the yield was 88%. The amount of the potassium hydroxide added is sufficient to make the pH condition alkaline.
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
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13 mL
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0 (± 1) mol
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3.2 g
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reactant
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53 mL
Type
reactant
Reaction Step Six
Quantity
5.3 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-chloro-2-nitrobenzoate
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Reactant of Route 6
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Citations

For This Compound
10
Citations
Q Zhou, BB Snider - Organic letters, 2009 - ACS Publications
… Hydroxymethylbenzisoxazolone 11 should be accessible by Wierenga’s procedure from biphenylcarboxylate 12, which has been prepared by Liu from methyl 3-chloro-2-nitrobenzoate (…
Number of citations: 20 pubs.acs.org
Y Li, CMM Soe, JJ Wilson, SL Tuang… - European journal of …, 2013 - Wiley Online Library
… Methyl 3-chloro-2-nitrobenzoate (1) can be readily prepared from 3-chloro-2-nitrobenzoic acid in 99 % yield, using diazomethane generated from Diazald and 10 % aq. NaOH in ethanol…
CMM Soe - 2012 - repository.wellesley.edu
… Methyl 3-chloro-2-nitrobenzoate 8 was obtained as a product in 99% yield. (IV) The reaction of methyl 3-(N-methylacetamido)-2-nitrobenzoate 9 with an excess amount of 10% NaOH in …
Number of citations: 5 repository.wellesley.edu
K Kondo, H Ogawa, H Yamashita, H Miyamoto… - Bioorganic & medicinal …, 1999 - Elsevier
We previously reported a series of benzazepine derivatives as orally active nonpeptide arginine vasopressin (AVP) V 2 receptor antagonists. After the lead structure OPC-31260 was …
Number of citations: 142 www.sciencedirect.com
Q Zhou, BB Snider - The Journal of organic chemistry, 2010 - ACS Publications
… A mixture of methyl 3-chloro-2-nitrobenzoate (18) (160 mg, 0.74 mmol), crude boronic acid 25b (900 mg, 3 equiv), and K 3 PO 4 (530 mg, 2.5 mmol, 3.4 equiv) was mixed in a flask. The …
Number of citations: 28 pubs.acs.org
Q Zhou - 2011 - search.proquest.com
… Hydroxymethylbenzisoxazolinone 2.23 will be formed by Wierenga's procedure from biphenylcarboxylate 2.24, which has been prepared by Liu12 from methyl 3-chloro-2nitrobenzoate (…
Number of citations: 1 search.proquest.com
JHP Tyman - Second Supplements to the 2nd Edition of Rodd's …, 1991 - Elsevier
Publisher Summary This chapter reviews the theoretical studies concerned with the basic properties of phenol structures, which lead to the study and analysis of aromatic molecules. …
Number of citations: 2 www.sciencedirect.com
PM Shpuntov, AA Kolodina… - European Journal of …, 2018 - Wiley Online Library
An efficient iodine‐catalyzed three‐component Mannich‐type reaction of various 2‐alkylfurans, methyl 2‐formylbenzoates and carbamates under mild reaction conditions was realized. …
S Tashiro, M Chiba, M Shionoya - Chemistry–An Asian Journal, 2017 - Wiley Online Library
Aiming at precisely arranging several proteinogenic α‐amino acids on a folded scaffold, we have developed a cyclic hexapeptide comprising an alternate sequence of biphenyl‐cored ζ‐…
Number of citations: 3 onlinelibrary.wiley.com
M Sainsbury - 2016 - books.google.com
Page 1 SECOND SUPPLEMENTS TO THE 2nd EDITION OF RODD'S CHEMISTRY OF CAREON COMPOUNDS EDITED BY M. SAINSEURY VOLUME III AROMATIC COMPOUNDS …
Number of citations: 0 books.google.com

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